molecular formula C24H21N3O6 B2944546 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891121-50-9

3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2944546
CAS No.: 891121-50-9
M. Wt: 447.447
InChI Key: ZJWIBYDFVMBSMR-UHFFFAOYSA-N
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Description

The compound “3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an oxadiazole ring, and multiple methoxy groups attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the oxadiazole ring and the benzamide group could potentially allow for interesting interactions and conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is a heterocycle that can participate in various chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Anticancer Potential

A series of compounds similar in structure to 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Most compounds exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than the reference drug etoposide, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).

Herbicidal Activity

Research on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, structurally related to the compound , demonstrated good herbicidal activity against certain weeds, indicating potential applications in agriculture for controlling undesirable plant growth (Bao, 2008).

Antiproliferative Activities

Compounds with a similar structural framework were synthesized and assessed for their antiproliferative activities against cancer cells. Select derivatives showed significant effectiveness, especially against PC3 cells, suggesting their potential utility in cancer treatment (Jin et al., 2006).

Antioxidant Activity

New derivatives containing the 1,3,4-oxadiazole moiety demonstrated significant antioxidant properties, suggesting their potential for development into therapeutic agents to combat oxidative stress-related diseases (Shakir et al., 2014).

Spectral-Luminescent Properties

Research into 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles revealed their spectral-luminescent properties, indicating potential applications in materials science for the development of fluorescent markers or sensors (Mikhailov et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its activity, reducing its toxicity, and understanding its mechanism of action .

Properties

IUPAC Name

3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-29-19-13-16(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)15-8-7-11-18(12-15)32-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIBYDFVMBSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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